REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6](O)=[O:7].COCCOC.C(Cl)(=O)C([Cl:25])=O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:25])=[O:7]
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Name
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|
Quantity
|
3.5 kg
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Type
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reactant
|
Smiles
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COC=1C=C(C(=O)O)C=C(C1OC)OC
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Name
|
|
Quantity
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14.2 kg
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Type
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reactant
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
2.99 kg
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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4 g
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Cool in an ice bath
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Type
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CUSTOM
|
Details
|
the temperature of the reaction
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Type
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TEMPERATURE
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Details
|
to raise above about 19° C
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Type
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CONCENTRATION
|
Details
|
concentrate in vacuo at 25° C.
|
Type
|
CUSTOM
|
Details
|
to remove about 3.7 kg of distillate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |